REACTION_SMILES
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[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:13]([CH2:16][CH3:17])[n:14][cH:15]2.[K+:19].[O:20]1[CH2:21][CH2:22][O:23][CH2:24][CH2:25]1.[OH-:18].[OH2:26]>>[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][c:7]1[C:8](=[O:9])[OH:10])[n:13]([CH2:16][CH3:17])[n:14][cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc2c(cnn2CC)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCn1ncc2c(Cl)c(C(=O)O)cnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |